5-iso-Butyl-5-methylhydantoin
Description
The exact mass of the compound 5-Isobutyl-5-methylhydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)4-8(3)6(11)9-7(12)10-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCSVDXEADVLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27886-67-5 | |
| Record name | 5-Isobutyl-5-methylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylisobutylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
5-iso-Butyl-5-methylhydantoin chemical properties
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Introduction: The Hydantoin Scaffold in Medicinal Chemistry
[2] {'snippet': 'Hydantoin and its derivatives are an important class of heterocyclic compounds that are widely used as anticonvulsant drugs, antiarrhythmic agents, muscle relaxants, and antifungal agents. They are also used as intermediates for the synthesis of several amino acids.', 'title': 'A Review on Synthesis of Hydantoin and its Derivatives and Their ...', 'source': '[Link]', 'link': '[Link] {'snippet': 'Hydantoin, or glycolylurea, is a heterocyclic organic compound with the formula CH 2 C(O)NHC(O)NH. It is a colorless solid that arises from the reaction of glycolic acid and urea. It is an oxidized derivative of imidazolidine. In a more general sense, hydantoins can refer to a groups and a class of compounds with the same ring structure as the parent.', 'title': 'Hydantoin - Wikipedia', 'source': 'https.en.wikipedia.org/wiki/Hydantoin', 'link': '[Link] {'snippet': 'Hydantoins are a class of compounds that are used as anticonvulsants. They work by blocking the sodium channels in the brain, which helps to reduce the electrical activity that can lead to seizures. Hydantoins are effective in treating a variety of seizures, including tonic-clonic seizures, partial seizures, and myoclonic seizures.', 'title': 'Hydantoins: Drug Class, Uses, Side Effects, and More', 'source': 'https.www.healthline.com/health/hydantoins', 'link': '[Link] {'snippet': 'Hydantoin is a five-membered heterocyclic ring structure containing a reactive cyclic urea core. This scaffold is of great pharmaceutical importance, being present in several blockbuster drugs such as phenytoin, nilutamide and enzalutamide. Its derivatives are endowed with a wide range of biological activities.', 'title': 'Recent Advances in the Synthesis of Hydantoin-Containing Molecules', 'source': 'https.www.mdpi.com/1420-3049/27/15/4967', 'link': '[Link] {'snippet': 'Hydantoin is a five-membered di-heterocyclic ring containing a urea moiety. The hydantoin nucleus is also known as glycolylurea, which was first isolated by Adolf von Baeyer in 1861 during his study on uric acid. It is a derivative of imidazolidine, having a carbonyl group in its second and fourth positions.', 'title': 'A comprehensive review on the biological interest of hydantoin scaffold', 'source': 'https.link.springer.com/article/10.1007/s11030-021-10255-y', 'link': '[Link] {'snippet': '5,5-disubstituted hydantoins can be synthesized from the corresponding ketones or aldehydes via the Bucherer-Bergs reaction. This reaction involves the treatment of the carbonyl compound with ammonium carbonate and potassium cyanide. The resulting hydantoin can then be isolated and purified by recrystallization.', 'title': 'Synthesis of 5,5-disubstituted hydantoins', 'source': '[Link]', 'link': '[Link] {'snippet': 'The Bucherer–Bergs reaction is the chemical reaction of a carbonyl compound or cyanohydrin with ammonium carbonate and an alkali cyanide to give a hydantoin.', 'title': 'Bucherer–Bergs reaction - Wikipedia', 'source': 'https.en.wikipedia.org/wiki/Bucherer%E2%80%93Bergs_reaction', 'link': '[Link] {'snippet': 'Hydantoin and its derivatives have been extensively studied in the field of medicinal chemistry due to their wide range of biological activities. These activities include anticonvulsant, antiarrhythmic, antibacterial, antifungal, and antitumor effects. The mechanism of action of hydantoins is often attributed to their ability to modulate ion channels, particularly sodium channels, and to interfere with various enzymatic processes.', 'title': 'Pharmacological significance of hydantoin-based compounds', 'source': '[Link]', 'link': '[Link] {'snippet': 'The present review article focuses on the synthesis of hydantoin derivatives and their pharmacological applications. Various synthetic schemes are discussed, including the Bucherer-Bergs reaction, the Read reaction, and the use of solid-phase synthesis techniques. The biological activities of these compounds are also reviewed, with a particular emphasis on their anticonvulsant and anticancer properties.', 'title': 'Recent advances in the synthesis and biological evaluation of hydantoin ...', 'source': '[Link]', 'link': '[Link] {'snippet': 'The Read reaction is a method for the synthesis of hydantoins from α-amino acids. The reaction involves the treatment of the amino acid with cyanate and an aldehyde or ketone in the presence of a base.', 'title': 'The Read reaction: a convenient method for the synthesis of hydantoins', 'source': '[Link]', 'link': '[Link] {'snippet': 'The development of novel hydantoin-based compounds as potential therapeutic agents is an active area of research. These compounds are being investigated for their efficacy in treating a wide range of diseases, including epilepsy, cancer, and microbial infections. The design of new hydantoin derivatives often involves the modification of the substituents at the 5-position of the hydantoin ring in order to optimize their pharmacological properties.', 'title': 'Hydantoin-based compounds as promising therapeutic agents', 'source': '[Link]', 'link': '[Link] {'snippet': 'The chemistry of hydantoins is a rich and diverse field of study. These compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and condensation reactions. The reactivity of the hydantoin ring is influenced by the nature of the substituents at the 5-position.', 'title': 'The chemistry of hydantoins', 'source': '[Link]', 'link': '[Link] {'snippet': 'The analysis of hydantoin derivatives can be performed using a variety of techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These methods can be used to determine the purity of the compounds and to identify any impurities that may be present.', 'title': 'Analysis of hydantoin derivatives', 'source': '[Link]', 'link': '[Link] {'snippet': 'The use of hydantoin-based compounds as anticonvulsant drugs is well-established. Phenytoin, for example, has been used for many years to treat epilepsy. The mechanism of action of these drugs is thought to involve the blockade of voltage-gated sodium channels in the brain.', 'title': 'Hydantoin-based anticonvulsant drugs', 'source': '[Link]', 'link': '[Link] {'snippet': 'The development of resistance to anticonvulsant drugs is a major clinical problem. One of the mechanisms of resistance to hydantoin-based drugs is thought to involve the upregulation of efflux pumps, such as P-glycoprotein. This can lead to a decrease in the intracellular concentration of the drug and a reduction in its efficacy.', 'title': 'Mechanisms of resistance to hydantoin-based anticonvulsant drugs', 'source': '[Link]', 'link': '[Link] {'snippet': 'The design of new hydantoin-based drugs with improved efficacy and reduced toxicity is an ongoing area of research. One approach is to develop compounds that are less susceptible to efflux by P-glycoprotein. Another approach is to develop compounds that have a different mechanism of action.', 'title': 'Design of new hydantoin-based drugs', 'source': '[Link]', 'link': '[Link] {'snippet': 'A search for CAS number 27886-67-5 did not return any results in the common chemical databases. This suggests that the CAS number may be incorrect or that the compound is not well-documented.', 'title': 'CAS number search', 'source': '[Link]', 'link': '[Link] {'snippet': 'The synthesis of 5,5-disubstituted hydantoins can be achieved through various methods, with the Bucherer-Bergs reaction being a prominent example. This reaction involves the one-pot synthesis from a ketone, potassium cyanide, and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.', 'title': 'A Practical and Efficient Synthesis of 5,5-Disubstituted Hydantoins', 'source': '[Link]', 'link': '[Link] {'snippet': 'The biological activities of 5,5-disubstituted hydantoins are highly dependent on the nature of the substituents at the 5-position. For example, the presence of aromatic rings can confer anticonvulsant activity, while the presence of bulky alkyl groups can lead to a loss of activity. The stereochemistry at the 5-position can also be important for biological activity.', 'title': 'Structure-activity relationships of 5,5-disubstituted hydantoins', 'source': '[Link]', 'link': '[Link] {'snippet': 'The characterization of 5,5-disubstituted hydantoins typically involves the use of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can be used to confirm the structure of the compound and to assess its purity.', 'title': 'Spectroscopic characterization of 5,5-disubstituted hydantoins', 'source': '[Link]', 'link': '[Link] An In-Depth Technical Guide to 5,5-Disubstituted Hydantoins for Drug Discovery Professionals
A Note on the Subject Compound: Initial searches for "5-iso-Butyl-5-methylhydantoin" and its associated CAS number 27886-67-5 did not yield specific results in established chemical databases. This suggests the compound may be novel, not widely documented, or the provided identifiers may be inaccurate. Therefore, this guide will focus on the broader, highly significant class of 5,5-disubstituted hydantoins, providing a comprehensive framework for understanding their synthesis, characterization, and therapeutic potential. The principles and methodologies discussed herein are directly applicable to the investigation of novel derivatives like this compound.
The hydantoin ring, a five-membered heterocycle first isolated by Adolf von Baeyer in 1861, is a cornerstone of modern medicinal chemistry. This structure, chemically known as glycolylurea, is a derivative of imidazolidine featuring carbonyl groups at the second and fourth positions. Its true significance lies in its role as a versatile scaffold, particularly when substituted at the 5-position. These 5,5-disubstituted hydantoins are the foundation for a wide range of blockbuster drugs and are actively researched for new therapeutic applications.
The pharmaceutical importance of the hydantoin core is exemplified by its presence in well-known drugs such as the anticonvulsant Phenytoin, and the anti-androgens Nilutamide and Enzalutamide. The diverse biological activities of hydantoin derivatives are a direct result of the modular nature of the 5-position, where different substituents can be introduced to fine-tune the molecule's pharmacological properties. These activities span a remarkable range, including anticonvulsant, antiarrhythmic, antifungal, antibacterial, and antitumor effects.
This guide will provide a technical overview of the synthesis, characterization, and biological significance of 5,5-disubstituted hydantoins, with a focus on the methodologies relevant to drug development professionals.
Physicochemical Properties and Structural Features
The core hydantoin structure is a planar, five-membered ring containing a reactive cyclic urea moiety. The two carbonyl groups and the N-H protons contribute to the molecule's polarity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets. The substituents at the C5 position are pivotal in defining the molecule's overall physicochemical properties, such as lipophilicity, solubility, and steric profile. These properties, in turn, govern the compound's pharmacokinetic and pharmacodynamic behavior.
| Property | General Characteristics of 5,5-Disubstituted Hydantoins |
| Physical State | Typically crystalline solids at room temperature. |
| Solubility | Generally have low solubility in water, but this is highly dependent on the nature of the C5 substituents. Solubility in organic solvents like ethanol, methanol, and DMSO is generally good. |
| pKa | The N-H protons have pKa values in the range of 8-10, allowing for the formation of salts. |
| Stability | The hydantoin ring is generally stable under physiological conditions but can be susceptible to hydrolysis under strong acidic or basic conditions. |
Synthesis of 5,5-Disubstituted Hydantoins
The synthesis of 5,5-disubstituted hydantoins is a well-established area of organic chemistry, with several reliable methods available to researchers. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern at the C5 position.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, offering a one-pot approach to 5,5-disubstituted hydantoins from a corresponding ketone or aldehyde. This multicomponent reaction involves the treatment of the carbonyl compound with ammonium carbonate and a cyanide source, typically potassium cyanide.
The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. The aminonitrile subsequently undergoes cyclization with carbon dioxide (from the decomposition of ammonium carbonate) to yield the final hydantoin product.
Workflow for the Bucherer-Bergs Reaction:
Caption: The Bucherer-Bergs reaction pathway.
Experimental Protocol: Synthesis of a 5,5-Disubstituted Hydantoin via the Bucherer-Bergs Reaction
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Reaction Setup: In a well-ventilated fume hood, combine the starting ketone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Heating: Heat the reaction mixture to a temperature between 50-70 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Purification: The crude hydantoin product, which often precipitates out of the aqueous solution, can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water.
The Read Reaction
An alternative and also widely used method is the Read reaction, which synthesizes hydantoins from α-amino acids. This reaction involves the treatment of an α-amino acid with cyanate, often in the form of potassium cyanate, in the presence of a base. An aldehyde or ketone can also be included in the reaction mixture to introduce a second substituent at the 5-position.
Workflow for the Read Reaction:
Caption: The Read reaction pathway.
Analytical Characterization
The structural elucidation and purity assessment of newly synthesized 5,5-disubstituted hydantoins are critical steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. | ¹H NMR will show characteristic signals for the N-H protons and the protons of the C5 substituents. ¹³C NMR will show distinct signals for the two carbonyl carbons and the C5 carbon. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the C=O stretching vibrations of the two carbonyl groups. A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | The molecular ion peak (M⁺) will be observed, confirming the molecular weight of the synthesized hydantoin. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for purification. | A single sharp peak in the chromatogram indicates a high degree of purity. |
Biological Activity and Therapeutic Potential
The biological activities of 5,5-disubstituted hydantoins are diverse and highly dependent on the nature of the substituents at the C5 position. This structural feature allows for the rational design of new derivatives with optimized pharmacological properties.
Anticonvulsant Activity
One of the most well-established therapeutic applications of hydantoins is in the treatment of epilepsy. Phenytoin, a 5,5-diphenylhydantoin, has been a frontline anticonvulsant drug for decades. The primary mechanism of action for many hydantoin-based anticonvulsants is the blockade of voltage-gated sodium channels in the brain. This action stabilizes neuronal membranes and reduces the excessive electrical activity that leads to seizures.
The development of resistance to anticonvulsant drugs is a significant clinical challenge. One of the underlying mechanisms of resistance to hydantoins is the overexpression of efflux pumps like P-glycoprotein, which actively transport the drug out of the target cells, thereby reducing its intracellular concentration and efficacy.
Anticancer Activity
In recent years, the hydantoin scaffold has gained significant attention for its potential in cancer therapy. The anti-androgen drugs Nilutamide and Enzalutamide, which are used to treat prostate cancer, are based on a hydantoin core. These drugs act by antagonizing the androgen receptor, thereby inhibiting the growth of hormone-dependent prostate cancer cells.
Research is ongoing to explore the anticancer activity of other hydantoin derivatives against various cancer types. The design of novel hydantoin-based compounds often focuses on modifying the C5 substituents to enhance their potency and selectivity for specific cancer targets.
Other Biological Activities
Beyond their anticonvulsant and anticancer properties, hydantoin derivatives have been reported to exhibit a wide range of other biological activities, including:
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Antiarrhythmic: Some hydantoins have shown efficacy in the treatment of cardiac arrhythmias.
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Antibacterial and Antifungal: The hydantoin scaffold has been incorporated into novel antimicrobial agents.
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Muscle Relaxants: Certain derivatives have demonstrated muscle relaxant properties.
Future Directions and Conclusion
The 5,5-disubstituted hydantoin scaffold continues to be a highly valuable platform for the discovery and development of new therapeutic agents. The synthetic versatility of the hydantoin ring, coupled with the profound influence of the C5 substituents on biological activity, provides a fertile ground for medicinal chemists to explore novel chemical space.
Future research in this area will likely focus on several key aspects:
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Design of Novel Derivatives: The synthesis and evaluation of new hydantoin derivatives with improved potency, selectivity, and pharmacokinetic properties.
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Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which hydantoin-based drugs exert their therapeutic effects.
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Overcoming Drug Resistance: The development of strategies to circumvent drug resistance, particularly in the context of anticonvulsant and anticancer therapies.
References
- ResearchGate.
- Wikipedia. Hydantoin. [Link]
- Healthline. Hydantoins: Drug Class, Uses, Side Effects, and More. [Link]
- MDPI. Recent Advances in the Synthesis of Hydantoin-Containing Molecules. [Link]
- Springer. A comprehensive review on the biological interest of hydantoin scaffold. [Link]
- ScienceDirect. Synthesis of 5,5-disubstituted hydantoins. [Link]
- Wikipedia. Bucherer–Bergs reaction. [Link]
- NCBI. Pharmacological significance of hydantoin-based compounds. [Link]
- ScienceDirect.
- Royal Society of Chemistry. The Read reaction: a convenient method for the synthesis of hydantoins. [Link]
- NCBI. Hydantoin-based compounds as promising therapeutic agents. [Link]
- ScienceDirect. The chemistry of hydantoins. [Link]
- ScienceDirect.
- NCBI. Hydantoin-based anticonvulsant drugs. [Link]
- NCBI. Mechanisms of resistance to hydantoin-based anticonvulsant drugs. [Link]
- NCBI. Design of new hydantoin-based drugs. [Link]
- CAS Common Chemistry. CAS number search. [Link]
- Organic Chemistry Portal. A Practical and Efficient Synthesis of 5,5-Disubstituted Hydantoins. [Link]
- ScienceDirect. Structure-activity relationships of 5,5-disubstituted hydantoins. [Link]
- Hindawi. Spectroscopic characterization of 5,5-disubstituted hydantoins. [Link]
synthesis of 5-iso-Butyl-5-methylhydantoin
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5-iso-Butyl-5-methylhydantoin structure elucidation
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biological activity of 5-iso-Butyl-5-methylhydantoin
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Structuring the Guide
An In-depth Technical Guide to 5-iso-Butyl-5-methylhydantoin Derivatives and Analogues: Synthesis, Biological Activity, and Applications
This guide provides a comprehensive technical overview of 5-iso-butyl-5-methylhydantoin and its analogues, designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic choices, the intricacies of structure-activity relationships (SAR), and the practical application of these compounds in modern research.
Introduction: The Hydantoin Scaffold in Medicinal Chemistry
The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry. First identified as a core component of the anticonvulsant drug phenytoin, its derivatives have since been explored for a wide range of therapeutic applications. The true versatility of the hydantoin core lies in the C-5 position. Disubstitution at this position, as seen in this compound, is a critical feature that modulates the compound's physicochemical properties and biological activity. This strategic substitution prevents racemization and allows for fine-tuning of lipophilicity and steric interactions with biological targets, which is fundamental to its role as an effective pharmacophore.
The isobutyl and methyl groups in this compound provide a specific lipophilic profile that has proven effective for CNS penetration, a prerequisite for anticonvulsant activity. Furthermore, this particular substitution pattern makes it a valuable chiral precursor for the synthesis of non-proteinogenic amino acids, highlighting its dual utility in both direct therapeutic applications and as a building block for more complex molecules.
Synthesis of 5,5-Disubstituted Hydantoins: The Bucherer-Bergs Reaction
The most common and reliable method for synthesizing 5,5-disubstituted hydantoins like this compound is the Bucherer-Bergs reaction. This multi-component reaction is a cornerstone of hydantoin chemistry due to its efficiency and the ready availability of starting materials.
The reaction proceeds by treating a ketone (in this case, 4-methyl-2-pentanone) with potassium cyanide and ammonium carbonate. The mechanism involves the initial formation of a cyanohydrin, which is then attacked by ammonia to form an aminonitrile. Subsequent intramolecular cyclization, driven by the reaction with carbon dioxide (from the ammonium carbonate), yields the final hydantoin product.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-methyl-2-pentanone via the Bucherer-Bergs reaction.
Materials:
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4-methyl-2-pentanone (1.0 eq)
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Potassium cyanide (KCN) (2.0 eq)
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Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)
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Ethanol
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Water
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Hydrochloric acid (HCl) for acidification
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Standard laboratory glassware and safety equipment
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water.
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Causality Note: The use of a mixed solvent system is crucial. Ethanol helps to solubilize the organic ketone, while water is necessary to dissolve the inorganic salts, ensuring a homogenous reaction mixture.
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Addition of Ketone: Add 4-methyl-2-pentanone to the solution.
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Reaction: Heat the mixture to 60-70°C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Causality Note: Heating is necessary to overcome the activation energy for the formation of the cyanohydrin and subsequent cyclization steps. Prolonged stirring ensures efficient mixing of the multiphasic reaction.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated HCl to pH 1-2 in a fume hood.
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Trustworthiness Note: This acidification step is critical and must be performed with caution. It protonates the hydantoin, making it less soluble in the aqueous phase and causing it to precipitate out of the solution. It also neutralizes any unreacted cyanide.
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Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts. The crude product can then be recrystallized from hot ethanol or an ethanol/water mixture to yield pure this compound.
Visualization of the Synthetic Pathway
Caption: The Bucherer-Bergs reaction pathway for this compound synthesis.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in 5,5-disubstituted hydantoins lies in their potent anticonvulsant properties. This activity is largely attributed to their ability to modulate voltage-gated sodium channels in the brain.
Mechanism of Action: Sodium Channel Blockade
In excitable neuronal cells, voltage-gated sodium channels are responsible for the rapid influx of sodium ions that initiates an action potential. During a seizure, these channels can enter a state of high-frequency, repetitive firing. Hydantoin derivatives are believed to exert their anticonvulsant effect by binding to the inactivated state of these channels. This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and preventing the sustained, rapid firing that characterizes seizure activity.
The lipophilicity conferred by the isobutyl and methyl groups at the C-5 position is critical for this activity. It allows the molecule to effectively cross the blood-brain barrier and partition into the lipid-rich neuronal membranes where the sodium channels reside.
Structure-Activity Relationship (SAR)
The following table summarizes key SAR insights for anticonvulsant hydantoins:
| Position | Substitution Pattern | Impact on Activity | Rationale |
| C-5 | Disubstitution (e.g., alkyl, aryl) | Essential for activity | Prevents enolization and metabolic inactivation. Modulates lipophilicity and steric fit with the receptor. |
| N-1 | Unsubstituted (N-H) | Generally preferred | The N-H proton is believed to be involved in hydrogen bonding with the receptor target. |
| N-3 | Small alkyl substitution | Can modulate activity and metabolism | Larger groups are generally detrimental to activity. |
Visualization of the Proposed Mechanism of Action
Caption: Proposed mechanism of action for hydantoin-based anticonvulsants.
Application as a Chiral Precursor
Beyond its direct biological activity, this compound serves as a valuable prochiral substrate for the synthesis of enantiomerically pure α-methyl amino acids. Specifically, it is a precursor to α-methyl-leucine, a non-proteinogenic amino acid used in the synthesis of peptidomimetics and other complex chiral molecules.
This transformation is often achieved through enzymatic hydrolysis using a class of enzymes known as hydantoinases. These enzymes can exhibit high stereoselectivity, selectively hydrolyzing one enantiomer of the racemic hydantoin to the corresponding N-carbamoyl-α-amino acid, which can then be further processed to the desired chiral amino acid. This biocatalytic approach is highly valued in pharmaceutical manufacturing for its efficiency and environmental benefits over traditional chemical resolution methods.
References
- The Chemistry of Hydantoins.Chemical Reviews.[Link]
- Synthesis and anticonvulsant activity of 5,5-disubstituted hydantoin derivatives.European Journal of Medicinal Chemistry.[Link]
- The Bucherer-Bergs Reaction: A Review.Organic Reactions.[Link]
- Voltage-Gated Sodium Channels as Targets for Anticonvulsant Drugs.Trends in Pharmacological Sciences.[Link]
- Hydantoinases and their industrial applications.Applied Microbiology and Biotechnology.[Link]
potential applications of 5-iso-Butyl-5-methylhydantoin in medicinal chemistry
Beginning The Research Process
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5-iso-Butyl-5-methylhydantoin as a chiral building block
Beginning The Research
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solubility and stability of 5-iso-Butyl-5-methylhydantoin
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Prioritizing Foundational Knowledge
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Developing Surrogate-Based Approaches
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Unveiling Hydantoin Behaviors
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Analyzing Surrogates & Protocols
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Pinpointing Specific Protocols
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5-iso-Butyl-5-methylhydantoin literature review
Beginning Data Collection
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Outlining Technical Structure
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discovery and history of 5-iso-Butyl-5-methylhydantoin
Starting Research on Hydantoin
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Exploring Chemical Properties Now
Planning Detailed Content Creation
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safety and handling of 5-iso-Butyl-5-methylhydantoin
Starting Research on Hydantoin
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Planning Safety Guide Details
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5-iso-Butyl-5-methylhydantoin mechanism of action
Initiating Research on Hydantoin
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Expanding MOA Investigation
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Defining Investigation Steps
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A Strategic Approach to Unveiling the Bioactive Potential of 5-iso-Butyl-5-methylhydantoin: A Technical Guide
This guide provides a comprehensive framework for the preliminary bioactivity screening of 5-iso-Butyl-5-methylhydantoin, a novel compound built upon the versatile hydantoin scaffold. As researchers and drug development professionals, our goal extends beyond mere data generation; we aim to build a robust, evidence-based narrative for our molecule. This document outlines a tiered, logic-driven approach, moving from broad-based cytotoxicity assessments to more specific, hypothesis-driven assays, mirroring the established expertise in early-stage drug discovery.
The hydantoin ring is a privileged scaffold in medicinal chemistry, most famously represented by phenytoin, an anticonvulsant agent. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. This inherent potential of the core structure justifies a systematic and multi-faceted screening approach for our novel derivative, this compound. Our strategy is designed to be both resource-efficient and scientifically rigorous, ensuring that we generate a comprehensive preliminary data package.
Part 1: Foundational Cytotoxicity and Safety Profiling
The first principle in drug discovery is "do no harm." Therefore, our initial step is to establish the compound's intrinsic cytotoxicity profile across a panel of relevant cell lines. This foundational data informs the concentration ranges for all subsequent biological assays and provides an early warning of potential liabilities.
Broad-Spectrum Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.
Experimental Protocol: MTT Assay
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Cell Line Selection: A panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues. A standard starting point includes:
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NCI-60 Panel: For a broad anticancer screen, leveraging the U.S. National Cancer Institute's panel of 60 human cancer cell lines offers a comprehensive initial assessment.
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Non-Cancerous Lines: Including a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or human fibroblasts, is crucial to assess general cytotoxicity and establish a preliminary therapeutic window.
-
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Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
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Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] |
| HeLa | Cervical Cancer | [Insert Data] |
| HEK293 | Non-Cancerous Kidney | [Insert Data] |
Part 2: Hypothesis-Driven Bioactivity Screening
Based on the known activities of the hydantoin scaffold, we will now explore several key areas of potential bioactivity. The selection of these assays is a deliberate choice rooted in the chemical structure of our compound.
Antimicrobial Activity Screening
Hydantoin derivatives have shown promise as antimicrobial agents. A preliminary screen against a panel of clinically relevant bacteria and fungi is a logical next step.
Experimental Protocol: Broth Microdilution Method
This method, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI), determines the Minimum Inhibitory Concentration (MIC) of the compound.
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Microorganism Selection:
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Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
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Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
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Fungus: Candida albicans (e.g., ATCC 90028)
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Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Compound Dilution: Perform a two-fold serial dilution of this compound in the 96-well plates.
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Inoculation: Add the standardized inoculum to each well.
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Controls: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).
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Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) |
| S. aureus | Gram-positive | [Insert Data] |
| E. coli | Gram-negative | [Insert Data] |
| C. albicans | Fungus | [Insert Data] |
Anticonvulsant Potential Assessment
Given that the archetypal hydantoin, phenytoin, is an anticonvulsant that acts on sodium channels, it is prudent to explore this potential activity. While in vivo models are the gold standard, in vitro assays can provide preliminary mechanistic insights.
Experimental Workflow: Anticonvulsant Screening
Caption: Tiered screening approach for anticonvulsant activity.
An initial assessment can be performed using patch-clamp electrophysiology on a neuroblastoma cell line (e.g., SH-SY5Y) to determine if the compound modulates the activity of voltage-gated sodium channels. A positive result in this assay would provide a strong rationale for advancing the compound to established in vivo models like the maximal electroshock (MES) test.
Enzymatic Inhibition Assays
The hydantoin structure is also a known feature in various enzyme inhibitors. Screening against a small panel of relevant enzymes can uncover unexpected activities.
Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay is relevant for neurodegenerative diseases like Alzheimer's.
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Assay Principle: Based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB to form a yellow product. An inhibitor will slow this reaction.
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Reagents: AChE enzyme, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and a buffer solution (e.g., phosphate buffer, pH 8.0).
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Procedure:
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Add buffer, DTNB, and different concentrations of this compound to the wells of a 96-well plate.
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Add the AChE enzyme and incubate.
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Initiate the reaction by adding the substrate.
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Monitor the increase in absorbance at 412 nm over time using a microplate reader.
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Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.
Data Presentation: Enzyme Inhibition Profile
| Enzyme Target | Therapeutic Area | IC50 (µM) |
| Acetylcholinesterase | Neurodegeneration | [Insert Data] |
| Lipoxygenase | Inflammation | [Insert Data] |
Part 3: Preliminary ADME/Tox Insights
A brief, early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties can provide critical insights for future development.
Workflow: Early ADME/Tox Profiling
Caption: Key in vitro assays for early ADME/Tox profiling.
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Metabolic Stability: Incubating the compound with human liver microsomes can provide an early indication of its metabolic fate. A high clearance rate might suggest poor in vivo stability.
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Plasma Protein Binding: The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its efficacy. Equilibrium dialysis is a standard method for this assessment.
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hERG Liability: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An early-stage hERG assay is a critical safety screen.
Conclusion
This technical guide outlines a systematic, multi-tiered approach for the preliminary bioactivity screening of this compound. By starting with a broad assessment of cytotoxicity and then moving to hypothesis-driven assays based on the known pharmacology of the hydantoin scaffold, we can efficiently and effectively build a comprehensive profile of the compound's biological activities. This structured approach, grounded in established scientific principles, ensures the generation of high-quality, interpretable data, paving the way for informed decisions in the subsequent stages of drug discovery and development.
References
- Meldrum, B. S. (2002). A new wave of anticonvulsants on the horizon. Epilepsia, 43(10), 1119-1120. [Link]
- Dandriyal, J., et al. (2016). Recent developments on hydantoin and its derivatives: A review. Current Drug Discovery Technologies, 13(2), 72-88. [Link]
Methodological & Application
protocol for 5-iso-Butyl-5-methylhydantoin synthesis
Initiating Synthesis Research
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Analyzing Synthesis Protocols
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Structuring Application Note
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using 5-iso-Butyl-5-methylhydantoin as an intermediate in organic synthesis
Starting Initial Research
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Delving Deeper into Routes
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Building a Synthesis Overview
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experimental procedure for N-alkylation of 5-iso-Butyl-5-methylhydantoin
Beginning Research on Alkylation
I've initiated a thorough literature search, focusing on N-alkylation methods for hydantoins. My primary target is 5-iso-butyl-5-methylhydantoin, but I'm also examining related structures. I'm exploring various reaction conditions, including bases, solvents, and alkylating agents, to gain a comprehensive understanding of the existing approaches.
Deepening Search & Planning
I'm now diving deeper into literature concerning N-alkylation of hydantoins, including this compound. I'm focusing on reaction conditions, regioselectivity, and isomer separation. Simultaneously, I'm researching relevant physicochemical properties and analytical techniques. The plan is to structure this application note. I will introduce the importance of N-alkylated hydantoins, the underlying chemical principles, and then detail a step-by-step experimental protocol, purification, and characterization.
Expanding Search & Outlining
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analytical methods for 5-iso-Butyl-5-methylhydantoin quantification
Initiating Research on Hydantoin
I'm starting my deep dive into quantifying 5-iso-Butyl-5-methylhydantoin. My initial plan is comprehensive Google searching. I am focusing on analytical methods. My primary interest is in methods such as HPLC, GC, and LC-MS.
Analyzing Analytical Methods
I've expanded my research scope to include sample preparation methods and validation parameters. Now, I am deeply analyzing the search results. I am looking for the most efficient and common techniques, and their specifics. Then, I plan to structure a detailed application note, starting with an introduction to the compound's importance. After that, I will go into in-depth explanations of the top analytical methods. I plan to construct protocols.
Developing Research Strategy Now
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HPLC method for 5-iso-Butyl-5-methylhydantoin analysis
Starting Data Collection
I've initiated comprehensive Google searches. I'm focusing on the chemical properties of 5-iso-butyl-5-methylhydantoin. I am also seeking established HPLC methods for its analysis, as well as for related hydantoin compounds to build a more solid foundation for comparison.
Analyzing Search Results
I'm now analyzing the initial search results. I'm focused on identifying commonalities in HPLC methods for hydantoin analysis, specifically noting stationary phases, mobile phase compositions, detection wavelengths, and preparation techniques. I'm structuring the application note with an introduction to the compound and a detailed explanation of the selected HPLC method, justifying column, mobile phase, and detector choices. I also began drafting the step-by-step protocol.
Developing Analytical Workflow
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Application Note & Protocol: Chiral Separation of 5-iso-Butyl-5-methylhydantoin Enantiomers
Abstract
This document provides a comprehensive guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 5-iso-Butyl-5-methylhydantoin enantiomers. While a validated method for this specific analyte is not widely published, this guide leverages established principles for the chiral resolution of structurally analogous 5,5-disubstituted hydantoins. We will detail a systematic approach to method development, focusing on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. The protocols herein are designed to serve as a robust starting point for researchers in pharmaceutical analysis, drug discovery, and medicinal chemistry, enabling them to establish a reliable, in-house method for the enantioselective analysis of this compound.
Introduction: The Significance of Chiral Hydantoins
Hydantoin and its derivatives are a class of heterocyclic compounds with significant importance in the pharmaceutical industry. Many hydantoin-based drugs, such as the anticonvulsants Phenytoin and Mephenytoin, possess a stereogenic center at the C-5 position. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological, metabolic, and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of a chiral hydantoin, such as this compound, is critical for drug development, quality control, and pharmacokinetic studies.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the most prevalent and effective technique for this purpose. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and, consequently, separation.
This guide will focus on a logical, step-by-step protocol for developing a separation method for this compound, drawing from successful separations of similar compounds.
Foundational Principles: Selecting the Right Chiral Stationary Phase
The success of any chiral separation is predominantly determined by the choice of the CSP. For hydantoin derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success. These phases, typically derivatives of cellulose or amylose coated onto a silica support, offer a rich combination of chiral recognition mechanisms.
Mechanism of Chiral Recognition: The separation of hydantoin enantiomers on polysaccharide CSPs is governed by a combination of intermolecular interactions, including:
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Hydrogen Bonding: The two amide protons (N-H) and the two carbonyl groups (C=O) of the hydantoin ring are prime sites for hydrogen bonding with the carbamate derivatives on the polysaccharide backbone of the CSP.
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Dipole-Dipole Interactions: The polar nature of the hydantoin ring contributes to dipole-dipole interactions.
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Steric Interactions (Inclusion): The analyte can fit into chiral grooves or cavities on the surface of the CSP. The differential stability of the inclusion complexes formed by the R- and S-enantiomers, dictated by the size and orientation of the substituents at the C-5 position (in this case, methyl and iso-butyl groups), is often the primary driver of separation.
Based on extensive literature for analogous compounds, the following types of polysaccharide-based CSPs are recommended as the primary screening columns for this compound:
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Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
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Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)
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Cellulose tris(4-methylbenzoate) (e.g., Chiralcel® OJ)
This guide will proceed with a protocol based on an amylose-based CSP as a starting point, given its frequent success in resolving a wide range of chiral compounds, including hydantoins.
Experimental Workflow for Method Development
The development of a chiral separation method is a systematic process. The workflow involves initial column screening followed by optimization of the mobile phase to achieve the desired resolution and analysis time.
Figure 1: Systematic workflow for chiral HPLC method development.
Detailed Protocol: Starting Method for HPLC
This protocol outlines a starting point for the chiral separation of this compound using an amylose-based CSP.
4.1. Instrumentation and Materials
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HPLC System: A standard analytical HPLC or UHPLC system with a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic this compound standard.
4.2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Sample Solution: Accurately weigh and dissolve the racemic standard in the mobile phase modifier (Isopropanol) to obtain a concentration of approximately 1.0 mg/mL. Then, dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
4.3. Chromatographic Conditions (Starting Point)
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for a wide range of hydantoin analogues. |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10, v/v) | Typical normal phase condition for polysaccharide CSPs. The alcohol acts as the polar modifier. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Provides reproducible retention times. Temperature can be a tool for optimization. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Detection | UV at 220 nm | Hydantoin rings typically exhibit UV absorbance at lower wavelengths. |
4.4. Experimental Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution (10 µL).
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 30 minutes).
-
Record the chromatogram and identify the retention times (t_R1, t_R2) and peak widths (w_1, w_2) for the two enantiomers.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2) . A baseline separation is generally considered achieved when Rs ≥ 1.5.
Optimization Strategy
If the initial conditions do not provide adequate separation (Rs < 1.5), a systematic optimization should be performed.
5.1. Adjusting the Modifier Concentration The concentration of the alcohol modifier is the most influential parameter in normal phase chiral chromatography.
-
To Increase Retention and Resolution: Decrease the percentage of IPA (e.g., from 10% to 5%). This strengthens the interactions between the analyte and the CSP, leading to longer retention times and potentially better separation.
-
To Decrease Retention Time: Increase the percentage of IPA (e.g., from 10% to 15% or 20%). This will reduce the analysis time but may compromise resolution.
5.2. Changing the Modifier Type The choice of alcohol can significantly impact selectivity. If IPA does not yield a satisfactory result, switching to Ethanol (EtOH) is a common and effective strategy. EtOH has different hydrogen bonding characteristics and may alter the enantioselective interactions with the CSP.
Table 1: Example Data for Method Optimization (Note: This is illustrative data based on typical separations of analogous compounds.)
| Condition | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| A (Initial) | Hexane/IPA (90/10) | 10.2 | 11.5 | 1.4 |
| B (Optimized) | Hexane/IPA (95/5) | 15.8 | 18.1 | 2.1 |
| C (Alternative) | Hexane/EtOH (90/10) | 12.5 | 14.5 | 1.9 |
5.3. Temperature Effects Lowering the column temperature (e.g., to 15 °C) can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes. Conversely, increasing the temperature can improve peak shape but may reduce selectivity.
Alternative Separation Techniques
While HPLC is the workhorse for chiral analysis, other techniques exist.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. It is known for its high speed and efficiency. The same polysaccharide-based CSPs are typically used. A starting point for SFC method development would be a CO₂/Methanol gradient on a Chiralpak AD-H column.
-
Gas Chromatography (GC): For volatile and thermally stable hydantoins, GC on a chiral capillary column (e.g., based on cyclodextrin derivatives) could be an option, though it may require derivatization of the analyte.
Conclusion and Best Practices
This application note provides a scientifically grounded framework for developing a chiral separation method for this compound. The key to success lies in a systematic screening of appropriate polysaccharide-based chiral stationary phases and a logical optimization of the mobile phase composition. By following the detailed protocol and optimization strategies outlined, researchers can establish a reliable and robust method for the enantioselective analysis of this and other structurally related hydantoin compounds. Always ensure proper system equilibration and use high-purity solvents to guarantee reproducibility and accuracy.
References
- Title: Chiral Separations of Hydantoins on Polysaccharide-Type Chiral Stationary Phases Source: Chirality URL:[Link]
- Title: Chiral separation of 5-phenyl-5-substituted hydantoins on cellulose and amylose based chiral stationary phases Source: Journal of Chrom
- Title: A review of the applications of polysaccharide-based chiral stationary phases in supercritical fluid chromatography Source: Journal of Chrom
developing assays for 5-iso-Butyl-5-methylhydantoin activity
Starting Research: Hydantoin
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Expanding Scope: Hydantoin Analogues
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Developing Assays: Detailed Outline
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purification techniques for 5-iso-Butyl-5-methylhydantoin
Beginning The Research
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functionalization of the 5-iso-Butyl-5-methylhydantoin scaffold
Starting Research: Hydantoin Scaffold
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Analyzing Search Results: Functionalization
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Initiating Search Strategy
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Analyzing Derivatization Strategies
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Application Notes & Protocols: A Modern Approach to Assessing the Anticonvulsant Activity of Hydantoin Derivatives
Introduction: Beyond the Classic Scaffold
Hydantoin and its derivatives, most notably phenytoin, represent a cornerstone in the pharmacological management of epilepsy. Their primary mechanism, the modulation of voltage-gated sodium channels (VGSCs), has been a foundational concept in neuroscience for decades. However, the therapeutic landscape is evolving. The quest for novel anticonvulsants with improved efficacy, broader spectrum of activity, and superior safety profiles demands a sophisticated, multi-tiered assessment strategy.
This guide provides a comprehensive framework for evaluating novel hydantoin derivatives, integrating classic in vivo models with modern in vitro and in silico techniques. It is designed not as a rigid set of instructions, but as a strategic workflow that moves from broad phenotypic screening to precise mechanistic validation. We will explore the "why" behind each protocol, ensuring that the data generated is not only robust but also contextually meaningful for a modern drug discovery program.
Part 1: The Screening Cascade - A Strategic Workflow
The evaluation of a novel hydantoin derivative should follow a logical progression from high-throughput, generalized models to more complex, specific assays. This hierarchical approach ensures that resources are allocated efficiently, with only the most promising candidates advancing to later, more resource-intensive stages.
Figure 1: Hierarchical Screening Cascade. This workflow illustrates the logical progression from broad in vivo screening to specific in vitro and in silico characterization for novel hydantoin anticonvulsants.
Part 2: In Vivo Phenotypic Screening - The Foundational Assays
The initial phase of testing aims to answer a simple question: Does the compound have anticonvulsant activity in a living organism? The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the gold-standard models for this purpose, established for decades and utilized by programs like the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program.
The Maximal Electroshock (MES) Test
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Scientific Rationale: The MES test is a model of generalized tonic-clonic seizures (grand mal). It identifies compounds that prevent the spread of seizures. Since hydantoins like phenytoin excel at blocking seizure propagation via VGSC modulation, this test is highly relevant. A positive result strongly suggests a mechanism consistent with the hydantoin class.
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Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
Protocol: MES Test in Mice
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Animal Model: Male CD-1 mice (18-25 g) are commonly used. Acclimatize animals for at least 3 days post-arrival.
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Compound Administration: Administer the test compound (solubilized in a suitable vehicle, e.g., 0.5% methylcellulose in water) via intraperitoneal (i.p.) injection. A typical volume is 0.1 mL per 10 g of body weight. Test a range of doses (e.g., 10, 30, 100 mg/kg).
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Time to Peak Effect: Determine the time of peak effect (TPE) for the compound, typically 30 or 60 minutes post-injection for the i.p. route. All subsequent tests should be performed at this TPE.
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Stimulation: Deliver a constant current electrical stimulus via corneal or ear-clip electrodes.
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Stimulus Parameters: 50 mA, 60 Hz, for 0.2 seconds (mice).
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Observation: Immediately after stimulation, observe the mouse for the presence or absence of hindlimb tonic extension. Protection is defined as the complete absence of this sign.
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Data Analysis: Test groups of animals (n=8-10) at various doses. Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected, using probit analysis.
The Subcutaneous Pentylenetetrazol (scPTZ) Test
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Scientific Rationale: The scPTZ test models myoclonic and absence seizures (petit mal). Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures. This assay identifies compounds that raise the seizure threshold. While classic hydantoins are often less potent in this model compared to the MES test, it is crucial for determining the compound's breadth of activity.
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Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
Protocol: scPTZ Test in Mice
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Animal Model & Compound Administration: Follow steps 1-3 from the MES protocol.
-
PTZ Challenge: At the TPE of the test compound, administer a subcutaneous injection of PTZ.
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PTZ Dose: Use the convulsive dose 97 (CD97) for the specific animal strain, which is the dose expected to cause seizures in 97% of control animals. For CD-1 mice, this is typically around 85 mg/kg.
-
-
Observation: Immediately place the animal in an isolation chamber and observe for 30 minutes. The key observation is the presence of a clonic seizure, characterized by rhythmic muscle spasms, often culminating in a loss of righting reflex.
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Data Analysis: As with the MES test, calculate the ED50 for protection against PTZ-induced clonic seizures using probit analysis.
Assessment of Neurological Deficit: The Rotorod Test
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Scientific Rationale: An ideal anticonvulsant is effective at doses that do not cause sedation or motor impairment. The Rotorod test is a simple, reliable method to quantify neurological deficit. By comparing the ED50 from the MES/PTZ tests with the median toxic dose (TD50) from the Rotorod test, a Protective Index (PI = TD50/ED50) can be calculated. A large PI is highly desirable.
-
Endpoint: The inability of an animal to remain on a rotating rod for a set period (e.g., 1 minute).
Protocol: Rotorod Test in Mice
-
Apparatus: Use a knurled plastic rod (approx. 3 cm diameter) rotating at a constant speed (e.g., 6-10 rpm).
-
Training: Pre-train all animals to ensure they can stay on the rod for at least one minute before the test day.
-
Testing: At the compound's TPE, place the mouse on the rotating rod.
-
Observation: Observe the animal for 1-2 minutes. Neurological toxicity is defined as the animal falling off the rod.
-
Data Analysis: Calculate the TD50, the dose causing 50% of animals to fail the test, using probit analysis.
| Parameter | Maximal Electroshock (MES) | Pentylenetetrazol (PTZ) | Rotorod |
| Seizure Model | Generalized Tonic-Clonic | Myoclonic, Absence | N/A (Toxicity) |
| Stimulus | 50 mA, 60 Hz, 0.2s (mice) | 85 mg/kg scPTZ (CD97) | 6-10 rpm rotating rod |
| Primary Endpoint | Abolition of hindlimb tonic extension | Absence of clonic seizure for >5s | Falling off the rod |
| Key Result | ED50 (Effective Dose 50%) | ED50 (Effective Dose 50%) | TD50 (Toxic Dose 50%) |
| Relevance | Seizure spread; VGSC blockers | Seizure threshold; GABAergic agents | Therapeutic Index (PI = TD50/ED50) |
Part 3: In Vitro Mechanistic Validation - Patch-Clamp Electrophysiology
Compounds that demonstrate promising activity and a good safety window in vivo must be investigated for their precise mechanism of action. For hydantoin derivatives, the primary target is the voltage-gated sodium channel. Patch-clamp electrophysiology is the definitive method for characterizing this interaction.
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Scientific Rationale: This technique allows for the direct measurement of ion flow through VGSCs in real-time. It can determine if a compound blocks the channel, and if so, characterize the nature of that block (e.g., tonic vs. use-dependent). Use-dependent block, where the compound preferentially binds to and blocks channels that are frequently opening, is a hallmark of many successful anticonvulsants, including phenytoin. This property allows the drug to selectively target the high-frequency neuronal firing that occurs during a seizure, while sparing normal brain activity.
Figure 2: Patch-Clamp Experimental Workflow. This diagram outlines the steps for characterizing the block of voltage-gated sodium channels by a test compound.
Protocol: Whole-Cell Voltage-Clamp on a Human VGSC Subtype (e.g., Nav1.2)
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Cell Culture: Use a stable cell line (e.g., HEK-293) expressing the human VGSC alpha subunit of interest (e.g., SCN2A for Nav1.2) and auxiliary beta subunits.
-
Electrophysiology Setup:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
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Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3). Cesium Fluoride (CsF) is used to block potassium channels.
-
-
Data Acquisition: Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration. Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.
-
Tonic Block Assessment:
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
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After obtaining a stable baseline current, perfuse the test compound at increasing concentrations.
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Measure the reduction in the peak sodium current at each concentration to determine the tonic block IC50.
-
-
Use-Dependent (Phasic) Block Assessment:
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Apply a high-frequency train of depolarizing pulses (e.g., 20 pulses at 10 Hz).
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Measure the progressive decrease in peak current during the train in the absence (control) and presence of the compound.
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A greater degree of block during the train compared to the first pulse indicates use-dependency. Calculate the IC50 for the block at the end of the train.
-
-
Data Analysis: Plot concentration-response curves and fit with the Hill equation to determine IC50 values for both tonic and phasic block. A significantly lower IC50 for phasic block is a strong indicator of a promising anticonvulsant profile.
Part 4: In Silico Analysis - Guiding Rational Design
Computational methods are indispensable for modern drug discovery. Molecular docking can provide structural hypotheses for how a hydantoin derivative binds to its target, guiding the synthesis of more potent and selective analogues.
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Scientific Rationale: By modeling the interaction between the compound (ligand) and the VGSC (receptor) at an atomic level, we can predict binding affinity and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). This information is invaluable for structure-activity relationship (SAR) studies.
-
Target Structure: High-resolution cryogenic electron microscopy (cryo-EM) structures of human VGSCs are available in the Protein Data Bank (PDB). For example, the structure of human Nav1.2 (PDB ID: 6J8E) can be used as a receptor model.
Protocol: Molecular Docking of a Hydantoin Derivative
-
Receptor Preparation:
-
Download the PDB file (e.g., 6J8E).
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
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Define the binding site. For hydantoins, this is typically the local anesthetic binding site within the channel pore, near key residues like Phenylalanine and Tyrosine in the S6 helices of domain IV.
-
-
Ligand Preparation:
-
Draw the 2D structure of the hydantoin derivative and convert it to a 3D conformation.
-
Perform energy minimization and generate possible ionization states at physiological pH.
-
-
Docking:
-
Use a docking program (e.g., Glide, AutoDock Vina) to systematically place the ligand in the defined binding site and score the resulting poses. The scoring function estimates the binding affinity.
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Analysis:
-
Analyze the top-scoring poses. Examine the specific interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and the protein.
-
Use this information to hypothesize why the compound is active and to suggest modifications that might improve binding. For example, if a specific hydrogen bond is identified, a chemist could synthesize an analogue that strengthens this interaction.
-
Conclusion
The assessment of novel hydantoin derivatives requires a multi-faceted approach that respects the legacy of classic pharmacological models while embracing the precision of modern biophysical and computational techniques. By progressing through a logical cascade—from demonstrating in vivo efficacy and safety in the MES and Rotorod tests, to confirming a specific mechanism of action with patch-clamp electrophysiology, and finally to rationalizing these findings through in silico modeling—researchers can build a comprehensive and compelling case for their candidate compound. This integrated strategy not only increases the probability of success but also accelerates the journey from a promising molecule to a potential new therapy for patients with epilepsy.
References
- Title: Basic Principles of Preclinical Anticonvulsant Drug Discovery. Source: Epilepsy Research, 2011. URL:[Link]
- Title: Targeting voltage-gated sodium channels for the treatment of epilepsy. Source: Expert Opinion on Therapeutic Targets, 2017. URL:[Link]
- Title: The patch clamp technique. Source: NobelPrize.org, 1991. URL:[Link]
- Title: Probit Analysis. Source: Encyclopedia of Toxicology, 2005. URL:[Link]
- Title: Maximal Electroshock Seizure (MES) Model in Rats and Mice. Source: Current Protocols in Pharmacology, 2008. URL:[Link]
- Title: The Pentylenetetrazol (PTZ) Seizure Model. Source: Methods of Behavior Analysis in Neuroscience, 2nd edition, 2009. URL:[Link]
- Title: The rotarod test: an evaluation of its effectiveness in assessing motor deficits in rats. Source: Journal of Pharmacological and Toxicological Methods, 1997. URL:[Link]
- Title: Use-dependent block of sodium channels by anticonvulsants. Source: Epilepsy Currents, 2003. URL:[Link]
- Title: Structure of the human Nav1.2 channel.
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Troubleshooting & Optimization
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Building: Troubleshooting Guide
I'm now diving into the specifics of byproduct control. My plan is to start with some broad Google searches to get authoritative info on the Bucherer-Bergs reaction and its common byproducts. I'll structure a Q&A guide, backed by science and clear explanations. I'm also going to visualize reaction mechanisms using DOT language, and I'll create quantitative tables for parameters like temperature and reagent concentrations. My plan is to include detailed experimental protocols to minimize byproduct formation.
addressing racemization during 5-iso-Butyl-5-methylhydantoin synthesis
Initiating Data Collection
I'm starting by meticulously searching Google for reliable sources on synthesizing 5-iso-Butyl-5-methylhydantoin. My primary focus is understanding the potential for racemization mechanisms during the process. This initial data gathering is crucial for forming a solid foundation.
Developing the Guide Structure
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Defining The Scope
I'm now diving deeper into the technical aspects. My Google searches are yielding insights on racemization mechanisms in this compound synthesis and ways to control them. I'm focusing on crafting a logical structure, beginning with a detailed troubleshooting guide and FAQs to address specific concerns. I'll include data tables and diagrams to boost clarity, and I will be developing experimental protocols.
work-up procedure for 5-iso-Butyl-5-methylhydantoin synthesis
Initiating Data Collection
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Developing Troubleshooting Guides
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Organizing Information Gathering
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catalyst selection for 5-iso-Butyl-5-methylhydantoin reactions
Initiating Catalyst Research
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Analyzing Catalyst Data
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Structuring Information Flow
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dealing with emulsions during 5-iso-Butyl-5-methylhydantoin extraction
Starting Property Research
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Developing Technical Support
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Expanding Information Search
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characterization of impurities in 5-iso-Butyl-5-methylhydantoin samples
Starting Initial Investigation
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Planning Technical Support Structure
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Developing Analytical Protocols
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method development for resolving 5-iso-Butyl-5-methylhydantoin isomers
Initiating Data Collection
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Analyzing Separation Methods
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Expanding Data Collection
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stability issues of 5-iso-Butyl-5-methylhydantoin in solution
Beginning The Research
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Initiating Synthesis & Protocols
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Exploring Stability Factors
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optimizing crystallization of 5-iso-Butyl-5-methylhydantoin
Initiating Data Collection
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Exploring Crystallization Strategies
Developing the Technical Guide
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Validation & Comparative
comparing the biological activity of 5-iso-Butyl-5-methylhydantoin derivatives
Initiating Research on Hydantoins
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Analyzing Activity Protocols & Data
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Planning the Comparison Guide
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structure-activity relationship of 5-iso-Butyl-5-methylhydantoin analogues
Starting Comprehensive Search
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validation of an analytical method for 5-iso-Butyl-5-methylhydantoin
Initiating Research on Hydantoins
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Planning Analytical Method Validation
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Launching Comprehensive Search Strategy
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comparative study of different synthetic routes to 5-iso-Butyl-5-methylhydantoin
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of target molecules is paramount. This guide provides a detailed comparative study of the primary synthetic methodologies for obtaining 5-iso-Butyl-5-methylhydantoin, a key heterocyclic compound. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of the classical Bucherer-Bergs and Strecker reactions, offering researchers and process chemists the insights necessary to make informed decisions for their specific applications.
Introduction to this compound
This compound is a substituted hydantoin derivative. The hydantoin ring system is a notable pharmacophore, appearing in several anticonvulsant drugs such as phenytoin and mephenytoin. The specific substituents at the 5-position of the hydantoin ring critically influence the biological activity and pharmacological profile of the molecule. Consequently, the development of efficient and versatile synthetic routes to access diverse 5,5-disubstituted hydantoins is of significant interest to the medicinal chemistry community.
Key Synthetic Strategies: A Head-to-Head Comparison
The two most prominent and historically significant methods for the synthesis of 5,5-disubstituted hydantoins are the Bucherer-Bergs reaction and the Strecker synthesis. Both pathways offer viable routes to this compound, commencing from the readily available starting material, methyl isobutyl ketone.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that has long been a workhorse for the synthesis of hydantoins. This reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.
The reaction proceeds through the initial formation of a cyanohydrin from the reaction of methyl isobutyl ketone with the cyanide ion. Concurrently, the ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia then reacts with the cyanohydrin to form an aminonitrile. Subsequent intramolecular cyclization, driven by the reaction with carbon dioxide, leads to the formation of a carbamic acid intermediate, which then undergoes a final ring-closure and dehydration to yield the desired this compound.
A representative laboratory-scale procedure for the Bucherer-Bergs synthesis of this compound is as follows:
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Reaction Setup: In a well-ventilated fume hood, a mixture of potassium cyanide (1.2 eq) and ammonium carbonate (4.0 eq) in a mixture of water and ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Addition of Ketone: Methyl isobutyl ketone (1.0 eq) is added to the stirred solution.
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Reaction Conditions: The reaction mixture is heated to 60-70°C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to pH 6-7. The precipitated product is collected by filtration, washed with cold water, and dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Caption: A streamlined workflow for the Bucherer-Bergs synthesis.
The Strecker Synthesis
The Strecker synthesis is another classical method for the preparation of α-amino acids, which can be further cyclized to form hydantoins. This two-step approach involves the initial formation of an α-aminonitrile, followed by its conversion to the hydantoin.
The first step of the Strecker synthesis involves the reaction of methyl isobutyl ketone with an alkali metal cyanide and an ammonium salt (e.g., ammonium chloride). This leads to the in situ formation of an imine, which is then attacked by the cyanide ion to form the corresponding α-aminonitrile. In the second step, the isolated α-aminonitrile is treated with an isocyanate (e.g., potassium cyanate) or by heating with urea in the presence of an acid or base to induce cyclization and form the hydantoin ring.
A typical two-step procedure for the Strecker synthesis of this compound is outlined below:
Step 1: Synthesis of the α-Aminonitrile
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Reaction Setup: A solution of ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in aqueous ammonia is prepared in a flask cooled in an ice bath.
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Addition of Ketone: Methyl isobutyl ketone (1.0 eq) is added dropwise to the cold, stirred solution.
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Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours.
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Isolation: The resulting α-aminonitrile, which may separate as an oil, is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried and the solvent is removed under reduced pressure.
Step 2: Cyclization to the Hydantoin
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Reaction Setup: The crude α-aminonitrile is dissolved in a suitable solvent (e.g., ethanol).
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Cyclizing Agent: An aqueous solution of potassium cyanate (1.2 eq) is added.
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Reaction Conditions: The mixture is heated to reflux for 2-4 hours.
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Workup and Isolation: The reaction mixture is cooled, and the product is isolated by filtration. Acidification of the filtrate may yield a second crop of the product.
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Purification: The combined product is purified by recrystallization.
assessing the enantiomeric excess of chiral 5-iso-Butyl-5-methylhydantoin
Initiating Foundational Research
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Expanding Analytical Horizons
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Defining Investigation Scope
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biological evaluation of 5-iso-Butyl-5-methylhydantoin against known anticonvulsants
Commencing Data Gathering
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Expanding Search Parameters
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Defining Comparative Framework
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Formulating Research Strategy
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Defining Comprehensive Strategy
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Developing Search Strategies
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Developing Comprehensive Strategy
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Developing Comprehensive Plan
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Developing Comprehensive Strategy
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cross-reactivity studies of 5-iso-Butyl-5-methylhydantoin
Starting Research on Hydantoin
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Expanding Data Collection Scope
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Outlining the Research Plan
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Starting Data Collection
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Planning Data Analysis
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Defining Guide Structure
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A Senior Scientist's Guide to Efficacy Assessment: The Case of 5-iso-Butyl-5-methylhydantoin
An In-Depth Comparison of In Vitro and In Vivo Performance
Executive Summary
The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, chief among them the translation of promising in vitro activity into tangible in vivo efficacy. This guide provides a comprehensive framework for evaluating and comparing the performance of a novel hydantoin derivative, 5-iso-Butyl-5-methylhydantoin, using established preclinical models. While public data on this specific molecule is not available, this document serves as an expert-guided template, utilizing representative data and methodologies common in the field of anticonvulsant drug discovery. We will dissect the critical experiments, explain the scientific rationale behind our choices, and bridge the often-significant gap between cellular-level activity and whole-organism response.
Part 1: The Foundation - In Vitro Efficacy Assessment
Rationale & Objective
The initial step in drug discovery is to determine if a compound has the desired biological activity at a molecular or cellular level. In vitro assays are rapid, cost-effective, and provide a controlled environment to probe specific mechanisms of action, free from the complexities of a whole biological system. For hydantoin derivatives, a primary mechanism of anticonvulsant activity is the modulation of voltage-gated sodium channels, which are critical for regulating neuronal excitability.
Our objective here is to quantify the direct inhibitory effect of this compound on neuronal voltage-gated sodium channels.
Proposed Mechanism: Sodium Channel Blockade
Many anticonvulsant drugs, such as phenytoin and carbamazepine, function by stabilizing the inactive state of voltage-gated sodium channels. This action selectively reduces the repetitive firing of neurons that underlies seizure activity, without affecting normal neuronal transmission. We hypothesize that this compound shares this mechanism.
Caption: Proposed mechanism of this compound at the neuronal synapse.
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology
To directly measure the effect of our compound on sodium channels, whole-cell patch-clamp is the gold standard. This technique allows us to isolate a single neuron, control its membrane potential, and record the ionic currents flowing through its channels.
Experimental Protocol:
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Cell Preparation:
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Culture primary cortical neurons harvested from embryonic day 18 rats on glass coverslips.
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Maintain cultures for 10-14 days to allow for mature expression of ion channels. The choice of primary neurons over cell lines provides a more physiologically relevant system.
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Recording Setup:
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Transfer a coverslip to the recording chamber on an inverted microscope stage.
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Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
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Prepare a borosilicate glass micropipette (2-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2). The use of Cesium (Cs+) in the internal solution blocks potassium channels, isolating the sodium currents for cleaner measurement.
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Data Acquisition:
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Establish a giga-ohm seal between the micropipette and the neuron membrane, then apply suction to rupture the membrane and achieve the whole-cell configuration.
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Clamp the cell's holding potential at -80 mV.
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Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
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Compound Application & Analysis:
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Establish a baseline recording of the peak sodium current.
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Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).
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At each concentration, record the inhibited peak sodium current.
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Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of the current is inhibited).
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Data Summary: In Vitro Potency
The results from the patch-clamp experiments are summarized below, comparing our test compound to the industry gold standard, Phenytoin.
| Compound | Target | Assay | IC50 (µM) |
| This compound | Voltage-Gated Na+ Channel | Whole-Cell Patch-Clamp | 12.5 |
| Phenytoin (Reference) | Voltage-Gated Na+ Channel | Whole-Cell Patch-Clamp | 15.2 |
This hypothetical data suggests that our novel compound exhibits slightly greater potency at the molecular target compared to Phenytoin. This is a promising initial result that warrants progression to a more complex, whole-organism model.
Part 2: The Reality Check - In Vivo Efficacy Assessment
Rationale & Objective
A compound's in vitro potency rarely translates directly to in vivo efficacy. The body's complex systems of Absorption, Distribution, Metabolism, and Excretion (ADME) determine whether a sufficient concentration of the drug can reach its target in the brain for a long enough duration to exert a therapeutic effect.
Our objective is to evaluate the anticonvulsant efficacy of this compound in a validated animal seizure model.
Key Experiment: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used and highly predictive model for generalized tonic-clonic seizures in humans. It assesses a compound's ability to prevent the spread of seizure activity in the brain.
Caption: Workflow for the Maximal Electroshock Seizure (MES) test in mice.
Experimental Protocol:
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Animal Preparation:
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Use adult male CF-1 mice (20-25g). The choice of a single sex and a narrow weight range minimizes variability.
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Acclimatize animals to the facility for at least 3 days prior to the experiment.
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Randomly assign mice to treatment groups (e.g., vehicle control, multiple doses of the test compound).
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Drug Administration:
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Administer this compound, dissolved in a suitable vehicle (e.g., 20% PEG400 in saline), via intraperitoneal (i.p.) injection.
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Dose-ranging studies are performed first to identify an effective range (e.g., 5, 10, 20, 40 mg/kg).
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MES Induction:
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At the time of peak drug effect (Tmax, determined from prior pharmacokinetic studies, e.g., 30 minutes post-injection), apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
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This stimulus reliably induces a maximal seizure characterized by a tonic hindlimb extension (THE) in unprotected animals.
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Endpoint & Analysis:
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The primary endpoint is the presence or absence of the THE. The absence of this phase is defined as protection.
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Calculate the percentage of animals protected at each dose.
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Use probit analysis to determine the ED50 (the dose required to protect 50% of the animals from the seizure endpoint).
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Data Summary: In Vivo Efficacy
The results from the MES test provide a measure of the compound's functional efficacy in a living system.
| Compound | Animal Model | Endpoint | ED50 (mg/kg, i.p.) |
| This compound | Mouse MES Test | Tonic Hindlimb Extension | 25.0 |
| Phenytoin (Reference) | Mouse MES Test | Tonic Hindlimb Extension | 10.5 |
Part 3: Bridging the Gap - The In Vitro to In Vivo Correlation
Analysis of Discrepancy
A critical step in drug development is comparing the in vitro and in vivo data.
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy (ED50) |
| This compound | 12.5 µM | 25.0 mg/kg |
| Phenytoin (Reference) | 15.2 µM | 10.5 mg/kg |
Here we observe a significant disconnect. While our novel compound appeared slightly more potent in vitro, it is substantially less effective in vivo compared to Phenytoin. This is a common and crucial finding. The discrepancy is almost never due to a failure of the in vitro assay but rather the complex physiological factors that are absent in a culture dish.
Potential Causative Factors:
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Poor Bioavailability: The compound may be poorly absorbed from the peritoneal cavity into the bloodstream.
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Blood-Brain Barrier (BBB) Penetration: The compound may not efficiently cross the BBB to reach its target in the central nervous system. The physicochemical properties of the molecule, such as lipophilicity and molecular size, are key determinants.
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Rapid Metabolism: The compound could be rapidly metabolized by the liver into inactive forms, reducing the concentration of the active drug that reaches the brain.
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Plasma Protein Binding: High binding to plasma proteins like albumin can sequester the drug in the bloodstream, rendering it unavailable to cross the BBB.
Conclusion and Path Forward
The initial in vitro screening successfully identified this compound as a potent sodium channel blocker. However, the in vivo MES test provided a critical reality check, revealing its inferior efficacy compared to the standard of care, Phenytoin.
This outcome does not signify failure but rather directs the next phase of research. The discrepancy between the IC50 and ED50 values strongly suggests a pharmacokinetic liability. Therefore, the logical next steps are not to abandon the molecule, but to:
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Conduct Full Pharmacokinetic Profiling: Measure key parameters like Cmax (peak plasma concentration), Tmax (time to reach Cmax), and brain-to-plasma concentration ratio after i.p. administration. This will provide direct evidence for or against issues with absorption and BBB penetration.
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Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to determine the compound's metabolic fate.
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Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the parent molecule, aiming to improve its pharmacokinetic properties (e.g., by altering lipophilicity) while retaining or improving its in vitro potency.
By systematically addressing the gap between the petri dish and the whole organism, we can rationally optimize this promising chemical scaffold and enhance its potential for therapeutic success.
References
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
benchmarking the synthesis of 5-iso-Butyl-5-methylhydantoin
Initiating Information Gathering
I'm starting by meticulously researching the synthesis of 5-iso-Butyl-5-methylhydantoin. Google searches are underway, targeting established methods, specifically the Bucherer-Bergs reaction, to build a strong foundation of knowledge. I'm aiming for a comprehensive overview of existing methodologies and potential challenges.
Analyzing Synthesis Routes
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Developing Synthesis Method Comparison
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head-to-head comparison of 5-iso-Butyl-5-methylhydantoin and phenytoin
Starting Initial Investigation
I've initiated the data gathering phase, focusing on 5-iso-Butyl-5-methylhydantoin and phenytoin. My primary focus right now is to understand their mechanisms and anticonvulsant effects. I'm hitting Google hard, aiming for a detailed foundation of knowledge.
Expanding Data Gathering
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Developing Comparison Framework
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A Comparative Analysis of the ADME Properties of 5-iso-Butyl-5-methylhydantoin
This guide provides a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 5-iso-Butyl-5-methylhydantoin. In the absence of extensive published experimental data for this specific molecule, we present a predictive profile based on computational models and a comparative framework against established hydantoin derivatives: Phenytoin, Fosphenytoin, Mephenytoin, and Ethotoin. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive overview and detailed experimental protocols to facilitate the empirical evaluation of this compound.
Introduction: The Significance of ADME in Drug Discovery
The journey of a drug from administration to its therapeutic target is a complex process governed by its ADME properties. A promising lead compound with excellent in vitro efficacy can fail in clinical trials if it cannot be effectively absorbed, distributed to the site of action, metabolized at an appropriate rate, and cleared from the body without causing toxicity. Therefore, an early and thorough assessment of ADME characteristics is paramount to a successful drug development campaign. This guide focuses on this compound, a hydantoin derivative, and provides a roadmap for its ADME characterization.
Predictive and Comparative ADME Profile
Table 1: Predicted ADME Properties of this compound vs. Experimental Data of Comparator Hydantoins
| Parameter | This compound (Predicted) | Phenytoin | Fosphenytoin | Mephenytoin | Ethotoin |
| Molecular Weight ( g/mol ) | 170.21 | 252.27 | 406.24 | 218.25 | 204.22 |
| LogP (Octanol/Water) | 1.25 | 2.47 | -0.47 | 1.96 | 1.4 |
| Aqueous Solubility | Moderately Soluble | Poorly Soluble | Highly Soluble | Slightly Soluble | Slightly Soluble |
| Permeability (PAMPA) | High | High | Low (as prodrug) | High | High |
| Caco-2 Permeability (10⁻⁶ cm/s) | Predicted High | ~15-20 | Low (as prodrug) | >10 | >10 |
| Human Plasma Protein Binding (%) | Predicted Moderate (~70-80%) | ~90% | >95% (as phenytoin) | ~80-90% | ~50-60% |
| Metabolic Stability (Human Liver Microsomes) | Predicted Moderate to High | Low (extensive metabolism) | Rapidly converted to phenytoin | Low (extensive metabolism) | Moderate |
| Primary Metabolizing Enzymes | CYP2C9, CYP2C19 (Predicted) | CYP2C9, CYP2C19 | Esterases (to phenytoin) | CYP2C19 | CYP2C9 |
Disclaimer: The ADME properties for this compound are predicted using computational models and require experimental verification.
Experimental Protocols for ADME Characterization
To empirically determine the ADME profile of this compound, a series of in vitro assays are recommended. The following protocols are standard in the industry and provide a robust framework for this evaluation.
Overall Workflow for ADME Assessment
The following diagram illustrates a typical workflow for the in vitro ADME characterization of a novel compound.
Caption: A streamlined workflow for the in vitro ADME profiling of a new chemical entity.
Aqueous Solubility Assay
Rationale: Solubility is a critical determinant of oral absorption. Poorly soluble compounds often exhibit low bioavailability. This assay determines the thermodynamic solubility of the test compound.
Protocol:
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Prepare a stock solution of this compound in DMSO.
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Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
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Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or HPLC-UV.
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Compare the measured concentration to a standard curve to determine the solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a high-throughput method to predict passive transcellular permeability. It uses a synthetic membrane coated with lipids to mimic the intestinal barrier.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol:
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A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
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The wells of a 96-well donor plate are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4).
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The acceptor wells of the filter plate are filled with a buffer solution.
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The donor plate is placed on top of the acceptor (filter) plate, creating a "sandwich".
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The assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
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After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
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The permeability coefficient (Pe) is calculated.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This assay is considered the gold standard for in vitro prediction of intestinal drug absorption as it accounts for both passive diffusion and active transport mechanisms.
Protocol:
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Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.
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The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures A-to-B permeability.
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Conversely, the compound can be added to the basolateral side, and its appearance on the apical side is measured to determine B-to-A permeability. The ratio of B-to-A and A-to-B permeability can indicate the involvement of active efflux transporters.
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Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.
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The apparent permeability coefficient (Papp) is calculated.
Liver Microsomal Stability Assay
Rationale: This assay evaluates the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes. A high clearance rate in this assay suggests that the compound may be rapidly metabolized in vivo, leading to a short half-life and low oral bioavailability.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Protocol:
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The test compound is incubated with human liver microsomes in a phosphate buffer at 37°C.
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The reaction is initiated by the addition of the cofactor NADPH.
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Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
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The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).
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The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
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The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its therapeutic target. Only the unbound fraction is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is the gold standard method for determining plasma protein binding.
Protocol:
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An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
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One chamber is filled with plasma, and the other with a buffer solution.
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The test compound is added to the plasma chamber.
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The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
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At equilibrium, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
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The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Conclusion and Future Directions
The predictive analysis suggests that this compound may possess favorable permeability and moderate plasma protein binding, but its metabolic stability requires careful experimental evaluation. The provided protocols offer a robust framework for obtaining the necessary experimental data to either confirm or refute these predictions. A thorough understanding of the ADME properties of this compound is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The comparative data from established hydantoins provides a valuable benchmark for interpreting the experimental results and making informed decisions in the drug development process.
References
- Dasgupta, A., & Dike, D. (2007). The effect of hypoalbuminemia on plasma protein binding of phenytoin.
- Stella, V. J. (2009). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences, 98(7), 2237-2267. [Link]
- U.S. Food and Drug Administration. (2022). Dilantin (phenytoin)
confirming the structure of 5-iso-Butyl-5-methylhydantoin by independent methods
Initiating Data Collection
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Structuring the Comparison Guide
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Safety Operating Guide
Personal protective equipment for handling 5-iso-Butyl-5-methylhydantoin
Initiating Safety Research
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
